molecular formula C17H18O2 B1273266 3-[4-(4-Methylphenyl)phenoxy]butan-2-one CAS No. 449737-08-0

3-[4-(4-Methylphenyl)phenoxy]butan-2-one

Cat. No.: B1273266
CAS No.: 449737-08-0
M. Wt: 254.32 g/mol
InChI Key: USGMPPFPANVKLJ-UHFFFAOYSA-N
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Description

3-[4-(4-Methylphenyl)phenoxy]butan-2-one is a synthetic compound known for its psychoactive properties. It is a potent agonist of the cannabinoid receptors, which play a crucial role in regulating various physiological processes in the body.

Preparation Methods

The synthesis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one involves several steps. The primary synthetic route includes the reaction of 4-methylphenyl with phenoxybutanone under controlled conditions. The reaction conditions typically involve the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

3-[4-(4-Methylphenyl)phenoxy]butan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-[4-(4-Methylphenyl)phenoxy]butan-2-one has several scientific research applications, including:

    Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.

    Biology: It is used to investigate the role of cannabinoid receptors in various physiological processes.

    Medicine: It has potential therapeutic applications in the treatment of conditions such as chronic pain and inflammation.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by binding to cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. The binding of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one to these receptors activates signaling pathways that lead to its physiological effects .

Comparison with Similar Compounds

3-[4-(4-Methylphenyl)phenoxy]butan-2-one is similar to other synthetic cannabinoids, such as JWH-018 and AM-2201. it is unique in its specific chemical structure, which contributes to its distinct pharmacological profile. Similar compounds include:

    JWH-018: Another synthetic cannabinoid with a different chemical structure but similar effects.

    AM-2201: A synthetic cannabinoid with a similar mechanism of action but different potency and duration of effects.

Properties

IUPAC Name

3-[4-(4-methylphenyl)phenoxy]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-12-4-6-15(7-5-12)16-8-10-17(11-9-16)19-14(3)13(2)18/h4-11,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGMPPFPANVKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383130
Record name 3-[4-(4-methylphenyl)phenoxy]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449737-08-0
Record name 3-[4-(4-methylphenyl)phenoxy]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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